molecular formula C11H10N4S B13880932 6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine

6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine

Cat. No.: B13880932
M. Wt: 230.29 g/mol
InChI Key: PMXNHGGNYYBBNZ-UHFFFAOYSA-N
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Description

6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine is a compound that features both imidazole and benzothiazole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine typically involves the formation of the imidazole and benzothiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazole ring can be synthesized from glyoxal and ammonia, while the benzothiazole ring can be formed from 2-aminothiophenol and carbon disulfide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the coupling of the imidazole and benzothiazole rings. The specific methods can vary depending on the desired scale of production and the available resources.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The imidazole and benzothiazole moieties can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and have similar biological activities.

    Benzothiazole Derivatives: Compounds like riluzole and pramipexole contain the benzothiazole ring and are used in medicinal chemistry.

Uniqueness

6-(3-Methylimidazol-4-yl)-1,3-benzothiazol-2-amine is unique due to the combination of both imidazole and benzothiazole moieties in a single molecule. This dual functionality can enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these rings.

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

6-(3-methylimidazol-4-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H10N4S/c1-15-6-13-5-9(15)7-2-3-8-10(4-7)16-11(12)14-8/h2-6H,1H3,(H2,12,14)

InChI Key

PMXNHGGNYYBBNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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